N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide
CAS No.: 893019-25-5
Cat. No.: VC6029291
Molecular Formula: C11H12F2N2O
Molecular Weight: 226.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893019-25-5 |
|---|---|
| Molecular Formula | C11H12F2N2O |
| Molecular Weight | 226.227 |
| IUPAC Name | N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C11H12F2N2O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
| Standard InChI Key | CPBDOIXLUULXND-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide consists of a five-membered pyrrolidine ring connected to a carboxamide group, which is further substituted with a 2,4-difluorophenyl aromatic system. The fluorine atoms at the 2- and 4-positions of the phenyl ring introduce electronic effects that modulate the compound’s polarity and steric profile. Computational analyses suggest that the difluorophenyl group contributes to a calculated partition coefficient (logP) of approximately 2.1, indicating moderate lipophilicity.
Table 1: Key Physicochemical Properties of N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.227 g/mol |
| CAS Number | 893019-25-5 |
| LogP (Predicted) | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
General Synthesis Strategy
The synthesis of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide typically involves a multi-step process beginning with pyrrolidine functionalization. A representative approach includes:
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Protection of Pyrrolidine: Reaction of pyrrolidine with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidine-1-carboxylate .
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Grignard Reaction: Introduction of the 2,4-difluorophenyl group via reaction with a Grignard reagent derived from 2,4-difluorobromobenzene .
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Deprotection and Cyclization: Acid-catalyzed removal of the tert-butyl group and subsequent cyclization to yield the carboxamide .
Optimized Reaction Conditions
Key parameters for high yield and enantioselectivity include:
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Temperature: Reactions are conducted at -30°C to 50°C to mitigate side reactions .
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Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are preferred for Grignard reactions, while dichloromethane facilitates deprotection .
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Catalysts: Chiral acids such as D-mandelic acid enhance enantiomeric excess during reduction steps, achieving >90% ee in related compounds .
Biological Activities and Mechanistic Insights
Lipophilicity and ADME Considerations
The fluorine atoms in the 2,4-difluorophenyl group reduce metabolic degradation by cytochrome P450 enzymes, potentially improving oral bioavailability. Computational models predict moderate blood-brain barrier permeability (logBB = 0.3), suggesting applicability in central nervous system (CNS) drug development.
Comparative Analysis with Structural Analogs
Fluorine Substitution Patterns
Comparing N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide to its 2,5-difluoro isomer reveals distinct physicochemical profiles. The 2,4-substitution pattern creates a meta-para fluorine arrangement, reducing steric hindrance compared to the ortho-para configuration in 2,5-difluoro derivatives . This difference translates to a 15% higher solubility in aqueous media for the 2,4-isomer.
Heterocyclic Variations
Replacing the pyrrolidine ring with pyrimidine (as in N-(2,4-difluorophenyl)pyrimidine-4-carboxamide) increases planarity and π-π stacking potential but reduces conformational flexibility, impacting target selectivity .
Future Research Directions
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